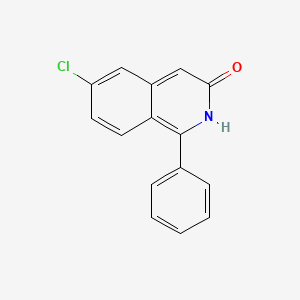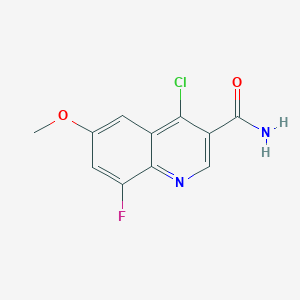![molecular formula C14H16O4 B15066291 2-[3-(2-Hydroxy-ethoxy)-naphthalen-2-yloxy]-ethanol CAS No. 89012-04-4](/img/structure/B15066291.png)
2-[3-(2-Hydroxy-ethoxy)-naphthalen-2-yloxy]-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(naphthalene-2,3-diylbis(oxy))diethanol is an organic compound characterized by the presence of a naphthalene ring system substituted with two ethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(naphthalene-2,3-diylbis(oxy))diethanol typically involves the reaction of naphthalene-2,3-diol with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxyl groups on the ethylene oxide, resulting in the formation of the diethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(naphthalene-2,3-diylbis(oxy))diethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Substitution: The ethoxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Esterification: Carboxylic acids or their derivatives (e.g., acid chlorides) in the presence of acid catalysts like sulfuric acid.
Major Products
Oxidation: Formation of naphthalene-2,3-dione derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Esterification: Formation of naphthalene-2,3-diylbis(oxy)diethyl esters.
Wissenschaftliche Forschungsanwendungen
2,2’-(naphthalene-2,3-diylbis(oxy))diethanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism by which 2,2’-(naphthalene-2,3-diylbis(oxy))diethanol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing biochemical pathways. The naphthalene ring system can engage in π-π interactions, while the ethoxy groups can participate in hydrogen bonding, affecting molecular recognition and binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(naphthalene-1,4-diylbis(oxy))diethanol: Similar structure but different substitution pattern on the naphthalene ring.
2,2’-(biphenyl-4,4’-diylbis(oxy))diethanol: Contains a biphenyl core instead of a naphthalene ring.
2,2’-(anthracene-9,10-diylbis(oxy))diethanol: Features an anthracene ring system.
Uniqueness
2,2’-(naphthalene-2,3-diylbis(oxy))diethanol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
89012-04-4 |
|---|---|
Molekularformel |
C14H16O4 |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
2-[3-(2-hydroxyethoxy)naphthalen-2-yl]oxyethanol |
InChI |
InChI=1S/C14H16O4/c15-5-7-17-13-9-11-3-1-2-4-12(11)10-14(13)18-8-6-16/h1-4,9-10,15-16H,5-8H2 |
InChI-Schlüssel |
AEZSLBJLMMKVRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)OCCO)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


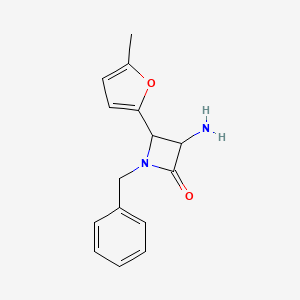

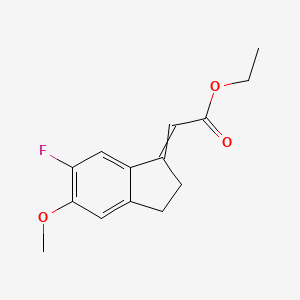

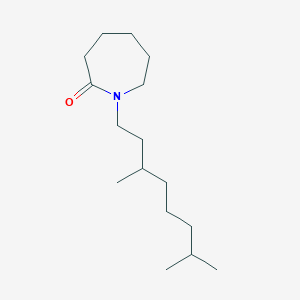
![2,4-Diamino-5-imino-5H-[1]benzopyrano[3,4-c]pyridine-1-carbonitrile](/img/structure/B15066245.png)

![4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B15066258.png)
![3-(1-Methyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B15066263.png)
![(4-Amino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B15066267.png)


